3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide
Overview
Description
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. AEBSF is commonly used in biochemical and physiological studies to inhibit serine proteases and to investigate their role in various cellular processes.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aminobenzenesulfonamides , which are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
The mode of action of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide is likely similar to other aminobenzenesulfonamides. The structural similarity between sulfonamides and PABA allows them to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folate, thereby affecting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide disrupts the folate synthesis pathway . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids . As a result, bacterial DNA growth and cell division are inhibited .
Result of Action
The result of the action of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide is the inhibition of bacterial DNA growth and cell division due to the disruption of the folate synthesis pathway . This leads to the bacteriostatic effect, i.e., it stops the bacteria from multiplying.
Advantages and Limitations for Lab Experiments
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide is a widely used serine protease inhibitor in scientific research due to its broad-spectrum activity and high potency. However, it has some limitations. 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide can inhibit other non-target proteases if used at high concentrations, which can lead to off-target effects. Additionally, 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide can be toxic to cells at high concentrations, which can affect experimental results.
Future Directions
There are several future directions for research on 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide. One area of interest is the development of more specific serine protease inhibitors that can selectively inhibit individual proteases without affecting others. Another area of interest is the investigation of the role of serine proteases in cancer cell invasion and metastasis, and the development of inhibitors that can target these proteases. Finally, there is a need for further research on the toxicity of 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide and the development of new inhibitors that are less toxic to cells.
Scientific Research Applications
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide is a widely used serine protease inhibitor in scientific research. It is commonly used to investigate the role of serine proteases in various cellular processes such as blood coagulation, fibrinolysis, and inflammation. 3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide is also used to inhibit proteases in cell lysates and tissue extracts to prevent degradation of proteins of interest.
properties
IUPAC Name |
3-amino-N-(2-methoxyethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-14-6-5-11-15(12,13)9-4-2-3-8(10)7-9/h2-4,7,11H,5-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOWVBGYJUUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255368 | |
Record name | 3-Amino-N-(2-methoxyethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-methoxyethyl)benzene-1-sulfonamide | |
CAS RN |
436095-42-0 | |
Record name | 3-Amino-N-(2-methoxyethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436095-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-(2-methoxyethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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